3,4-dichloro-N'-[(E)-furan-2-ylmethylidene]benzohydrazide
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Overview
Description
3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with two chlorine atoms at the 3 and 4 positions and a furan ring attached via a methylene bridge. Its distinct structure makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3,4-dichlorobenzohydrazide and 2-furaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)METHYLIDENE]BENZOHYDRAZIDE
- 3,4-DICHLORO-N’-[(2-CHLORO-7-METHYL-3-QUINOLINYL)METHYLENE]BENZOHYDRAZIDE
- 2,4-DICHLORO-N’-[(2-CHLORO-3-QUINOLINYL)METHYLENE]BENZOHYDRAZIDE
Uniqueness
3,4-DICHLORO-N’~1~-[(E)-1-(2-FURYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of a furan ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-4-3-8(6-11(10)14)12(17)16-15-7-9-2-1-5-18-9/h1-7H,(H,16,17)/b15-7+ |
InChI Key |
KJIWPXLCPXDNML-VIZOYTHASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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